22R-Hydroxycholesterol

Descripción

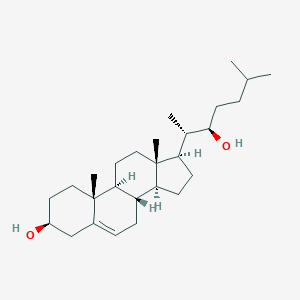

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAXNJLEKLXNO-GFKLAVDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313409 | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 22b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17954-98-2, 22348-64-7 | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17954-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,22-diol, (3beta,22R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017954982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (22R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22b-Hydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 22 R Hydroxycholesterol

Enzymatic Synthesis from Cholesterol

22(R)-hydroxycholesterol is an endogenous metabolic intermediate synthesized from cholesterol. wikipedia.org The primary enzyme responsible for this conversion is the cholesterol side-chain cleavage enzyme, also known as P450scc or CYP11A1. wikipedia.orgnih.gov This enzyme is a mitochondrial cytochrome P450 monooxygenase that catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones. nih.govnih.gov

The synthesis of 22(R)-hydroxycholesterol is the first of three sequential oxidative reactions catalyzed by P450scc on the cholesterol side chain. nih.gov This initial hydroxylation occurs at the C22 position of the cholesterol molecule. nih.gov The reaction requires molecular oxygen and reducing equivalents, which are supplied by NADPH through an electron transport chain consisting of two other mitochondrial proteins: adrenodoxin (B1173346) reductase and adrenodoxin. Each monooxygenase step in this pathway necessitates two electrons from NADPH.

The P450scc enzyme system is located in the inner mitochondrial membrane of steroidogenic tissues. While the enzyme itself is constitutively active, its function is dependent on the availability of its substrate, cholesterol. The transfer of cholesterol from the outer to the inner mitochondrial membrane, a process mediated by the steroidogenic acute regulatory protein (StAR), is therefore the true rate-limiting step in steroid hormone production.

The hydroxylation of cholesterol at the C22 position by P450scc is highly stereospecific, exclusively producing the (22R)-epimer. nih.gov This stereochemical precision is crucial for the subsequent enzymatic reactions in the steroidogenic pathway. Research in both mammalian and plant systems has highlighted this specificity. For instance, studies on diosgenin (B1670711) biosynthesis in fenugreek and Dioscorea zingiberensis have shown that the C22-hydroxylase enzymes involved exhibit strict 22R-stereospecificity. nih.gov

The alternative stereoisomer, 22(S)-hydroxycholesterol, is not produced by CYP11A1. While CYP11A1 can hydroxylate other substrates like vitamin D3, it produces 22S-hydroxyvitamin D3 as only a minor product, further underscoring the enzyme's preference for the R configuration at C22 of cholesterol. nih.gov

Intermediate Role in Pregnenolone (B344588) Synthesis Pathway

22(R)-hydroxycholesterol is a transient but essential intermediate in the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones. wikipedia.org The entire three-step process is catalyzed by the single enzyme, P450scc, in a highly processive reaction. nih.gov

Following the initial formation of 22(R)-hydroxycholesterol, the same P450scc enzyme catalyzes a second hydroxylation, this time at the C20 position, to yield 20α,22R-dihydroxycholesterol. nih.govnih.gov This dihydroxylated intermediate remains bound to the enzyme. nih.gov The sequential nature of these hydroxylations has been demonstrated through studies using isotopically labeled oxygen, which showed that the hydroxyl groups at C22 and C20 are derived from two different oxygen molecules.

The catalytic cycle of P450scc involves the binding of cholesterol, followed by the first hydroxylation to form 22(R)-hydroxycholesterol, a repositioning within the active site, and then the second hydroxylation to form 20α,22R-dihydroxycholesterol. nih.gov

Sequential Reactions in Pregnenolone Synthesis

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Cholesterol | P450scc (CYP11A1) | 22(R)-Hydroxycholesterol |

| 2 | 22(R)-Hydroxycholesterol | P450scc (CYP11A1) | 20α,22R-Dihydroxycholesterol |

| 3 | 20α,22R-Dihydroxycholesterol | P450scc (CYP11A1) | Pregnenolone + Isocaproic aldehyde |

The final step in this pathway is the cleavage of the carbon-carbon bond between C20 and C22 of 20α,22R-dihydroxycholesterol. wikipedia.org This reaction, also catalyzed by P450scc, results in the formation of pregnenolone and a six-carbon side-chain fragment, isocaproic aldehyde. nih.gov The entire three-reaction sequence is highly efficient, with the intermediate products, including 22(R)-hydroxycholesterol, being channeled directly to the next step without significant release from the enzyme. nih.gov Pre-steady-state kinetic analyses have shown that the oxidation of the intermediates is much faster than their dissociation from the enzyme, indicating a processive mechanism. nih.gov

Alternative or Shunt Pathways of 22(R)-Hydroxycholesterol Formation

Current scientific literature indicates that the enzymatic conversion of cholesterol by CYP11A1 is the primary, if not sole, pathway for the biosynthesis of 22(R)-hydroxycholesterol in mammals. While the broader cholesterol metabolic network includes various "shunt" pathways that produce other oxysterols, such as 24(S),25-epoxycholesterol, these are distinct from the synthesis of 22(R)-hydroxycholesterol. researchgate.netnih.govresearchgate.net

Some research has noted that 22(R)-hydroxycholesterol can be an intermediate in the biotransformation of cholesterol to bile acids, but this is still understood to be initiated by the action of CYP11A1. taylorandfrancis.com There is currently no significant evidence for an alternative, CYP11A1-independent enzymatic pathway for the de novo synthesis of 22(R)-hydroxycholesterol in mammalian cells. The production of this specific stereoisomer appears to be exclusively linked to the canonical steroidogenic pathway initiated by P450scc.

Key Enzymes and Intermediates in 22(R)-Hydroxycholesterol Metabolism

| Compound | Role | Key Enzyme(s) |

|---|---|---|

| Cholesterol | Precursor | - |

| CYP11A1 (P450scc) | Catalyst | - |

| Adrenodoxin/Adrenodoxin Reductase | Electron Donors | - |

| 22(R)-Hydroxycholesterol | Intermediate | CYP11A1 (P450scc) |

| 20α,22R-Dihydroxycholesterol | Intermediate | CYP11A1 (P450scc) |

| Pregnenolone | Product | - |

| Isocaproic aldehyde | Byproduct | - |

Cellular and Tissue Distribution of 22(R)-Hydroxycholesterol Biosynthesis

The synthesis of 22(R)-hydroxycholesterol is the initial and rate-limiting step in the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones. nih.govwikipedia.org This critical hydroxylation reaction is catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1. nih.govoup.com Consequently, the production of 22(R)-hydroxycholesterol is predominantly localized to tissues with high steroidogenic activity and significant expression of the CYP11A1 enzyme.

Adrenals as a Primary Site of Synthesis

The adrenal glands are the principal sites of 22(R)-hydroxycholesterol synthesis. nih.gov Specifically, the adrenal cortex actively produces corticosteroids, requiring a robust and continuous supply of pregnenolone. nih.gov Research using bovine adrenocortical mitochondrial preparations has conclusively identified the enzymatic conversion of cholesterol into (22R)-22-hydroxycholesterol and its subsequent metabolites. nih.gov Kinetic studies of adrenocortical incubations with cholesterol further support the sequence of cholesterol being converted to 22(R)-hydroxycholesterol as the primary route for side-chain cleavage in the adrenal cortex. taylorandfrancis.com The high expression of the CYP11A1 enzyme within the adrenal glands underscores their role as a major hub for the production of this essential steroid intermediate. proteinatlas.orgbiorxiv.org

Brain and Central Nervous System Synthesis

There is compelling evidence for the synthesis of 22(R)-hydroxycholesterol within the brain and central nervous system (CNS), where it functions as a neurosteroid. Although the CYP11A1 protein has been difficult to detect in human brain tissue, its mRNA transcripts are present. researchgate.netresearchgate.net Studies have shown that human glial cells can produce pregnenolone, and this production is enhanced by the addition of 22(R)-hydroxycholesterol, indicating the presence of the necessary enzymatic machinery to process this compound. researchgate.net Furthermore, significantly lower levels of 22(R)-hydroxycholesterol have been found in the hippocampus and frontal cortex of brains from individuals with Alzheimer's disease compared to healthy controls, implying its presence and potential neuroprotective role in the CNS. The use of 22(R)-hydroxycholesterol in human neuroblastoma cell lines has also demonstrated its conversion to pregnenolone, supporting the concept of active neurosteroidogenesis. researchgate.net

Other Tissues with Active 22(R)-Hydroxycholesterol Production

Beyond the adrenals and brain, 22(R)-hydroxycholesterol synthesis occurs in other tissues characterized by steroid hormone production. The enzyme responsible for its synthesis, CYP11A1, is highly expressed in these locations. nih.gov

Gonads: The testes and ovaries are key sites of sex hormone production and, therefore, actively synthesize 22(R)-hydroxycholesterol as the initial step. oup.comnih.gov In the testes, CYP11A1 is expressed in Leydig cells, while in the ovaries, it is found in theca cells, both of which are responsible for androgen production. oup.comtaylorandfrancis.com

Placenta: During pregnancy, the placenta becomes a major steroidogenic organ, producing large amounts of progesterone (B1679170). benthamopen.com This requires high levels of CYP11A1 activity, making the placenta a significant site of 22(R)-hydroxycholesterol synthesis. nih.govproteinatlas.org Studies have confirmed the presence of 22(R)-hydroxycholesterol and its metabolites in human placenta, umbilical cord plasma, and maternal plasma. nih.govbiorxiv.orgbiorxiv.org

Skin: The skin is now recognized as a steroidogenic tissue, with studies showing the expression of CYP11A1. nih.gov This indicates a local production of steroid hormones initiated by the conversion of cholesterol to 22(R)-hydroxycholesterol.

Other Sites: Expression of CYP11A1 has also been noted in the gastrointestinal tract and the immune system, suggesting localized production. nih.gov While tissues such as the liver and adipose tissue are highly metabolically active and express liver X receptors (LXR) for which 22(R)-hydroxycholesterol is a ligand, their role in its primary synthesis is less established compared to the classical steroidogenic organs. nih.govannualreviews.org

Interactive Data Tables

Table 1: Key Enzyme in 22(R)-Hydroxycholesterol Biosynthesis

| Gene Name | Enzyme Name | Function |

| CYP11A1 | Cytochrome P450 side-chain cleavage enzyme (P450scc) | Catalyzes the hydroxylation of cholesterol to form 22(R)-hydroxycholesterol. |

Table 2: Primary Tissues of 22(R)-Hydroxycholesterol Synthesis

| Tissue | Cell Type(s) | Primary Function | Supporting Evidence |

| Adrenal Gland | Adrenal cortex cells | Corticosteroid production | High CYP11A1 expression; direct measurement of conversion. nih.govproteinatlas.org |

| Brain (CNS) | Glial cells, Neurons | Neurosteroidogenesis | Presence of CYP11A1 mRNA; metabolism in neuronal cell lines. nih.govresearchgate.netresearchgate.net |

| Gonads | Testicular Leydig cells, Ovarian theca cells | Sex hormone synthesis | High CYP11A1 expression in specific steroidogenic cells. oup.comproteinatlas.org |

| Placenta | Syncytiotrophoblast cells | Progesterone production during pregnancy | Abundant CYP11A1 expression; detection in placental and cord blood. nih.govbiorxiv.org |

| Skin | Epidermal and dermal cells | Local steroidogenesis | Documented expression of CYP11A1. nih.gov |

Molecular Mechanisms and Cellular Signaling of 22 R Hydroxycholesterol

Nuclear Receptor Agonism

Liver X Receptor (LXR) Agonism

22(R)-Hydroxycholesterol is a well-established endogenous agonist for both isoforms of the Liver X Receptor, LXRα and LXRβ. nih.gov These receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis. researchgate.net Upon activation by ligands such as 22(R)-Hydroxycholesterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. researchgate.net

22(R)-Hydroxycholesterol is recognized as a potent, naturally occurring ligand that binds directly to both LXRα and LXRβ. nih.govfrontiersin.org This interaction is significant at concentrations that are found physiologically within the body. nih.gov The activation of LXRα by 22(R)-Hydroxycholesterol has been quantified with an EC50 value of 325 nM. caymanchem.com The binding affinities (Ki) of 22(R)-Hydroxycholesterol have been determined to be 380 nM for LXRα, with similar affinities observed for LXRβ. nih.gov This demonstrates that 22(R)-Hydroxycholesterol is an effective endogenous activator of both LXR isoforms. nih.gov

While 22(R)-Hydroxycholesterol activates both LXRα and LXRβ, the expression patterns of these isoforms suggest distinct physiological roles. LXRα is predominantly expressed in the liver, kidney, intestine, spleen, and adipose tissue, whereas LXRβ is expressed ubiquitously. nih.govnih.gov The differential expression of these isoforms implies that the effects of 22(R)-Hydroxycholesterol can be tissue-specific. Although 22(R)-Hydroxycholesterol binds to both isoforms with similar affinity, the cellular context and the presence of co-regulatory proteins can influence the transcriptional output. nih.gov For instance, some synthetic LXR ligands have shown isoform-selective binding, highlighting the potential for differential regulation. nih.gov

The molecular structure of 22(R)-Hydroxycholesterol is a key determinant of its ability to bind to and activate LXRs. Research has shown that position-specific monooxidation of the sterol side chain is a fundamental requirement for high-affinity binding to the LXR ligand-binding domain. nih.gov The stereochemistry at position 22 is also critical; the naturally occurring R configuration is essential for transactivation of both LXRα and LXRβ. The synthetic S configuration, 22(S)-Hydroxycholesterol, while capable of binding to both LXR subtypes with high affinity, fails to activate them in a cellular context. nih.gov This suggests that a precise orientation of the hydroxyl group on the side chain is necessary to induce the conformational change in the receptor required for transcriptional activation.

Farnesoid X Receptor (FXR) Agonism

In addition to its role as an LXR agonist, 22(R)-Hydroxycholesterol also functions as a ligand for the Farnesoid X Receptor (FXR), another nuclear receptor crucial for bile acid homeostasis. nih.govnih.gov This dual activity on both LXR and FXR highlights the intricate role of 22(R)-Hydroxycholesterol in coordinating different metabolic pathways.

A key function of FXR is the regulation of the Bile Salt Export Pump (BSEP), a transporter protein responsible for the secretion of bile acids from hepatocytes into the bile. nih.govnih.gov Studies have demonstrated that 22(R)-Hydroxycholesterol induces the expression of BSEP. nih.govnih.gov Initially, it was hypothesized that this induction was mediated by LXR, given that 22(R)-Hydroxycholesterol is a potent LXR ligand. However, experimental evidence has conclusively shown that the upregulation of BSEP by 22(R)-Hydroxycholesterol is mediated through the activation of FXR, not LXR. nih.govnih.gov

In human hepatocytes, treatment with 22(R)-Hydroxycholesterol led to a significant increase in BSEP mRNA levels. nih.gov Further investigation using reporter assays revealed that the BSEP promoter activity was markedly induced by 22(R)-Hydroxycholesterol in the presence of FXR, but not LXRα or LXRβ. nih.gov The mechanism of this regulation involves a specific FXR response element, an inverted repeat separated by one nucleotide (IR-1), located in the BSEP promoter. nih.gov Mutation of this IR-1 element significantly diminishes the ability of 22(R)-Hydroxycholesterol to induce BSEP promoter activity. nih.govnih.gov

Site-directed mutagenesis studies of the FXR ligand-binding domain have identified specific amino acid residues that are critical for activation by 22(R)-Hydroxycholesterol. While mutation of residues R331 and I352 abolished activation by both the bile acid chenodeoxycholic acid (CDCA) and 22(R)-Hydroxycholesterol, substitution of residues L340 and R351 differentiated the activation mediated by these two ligands, indicating distinct binding modes within the FXR ligand-binding pocket. nih.govnih.gov

Distinction from LXR-mediated BSEP Induction

While 22(R)-hydroxycholesterol is a well-established ligand for the Liver X Receptor (LXR), its role in the induction of the Bile Salt Export Pump (BSEP) presents a notable distinction from typical LXR-mediated pathways. Research has demonstrated that the upregulation of BSEP by 22(R)-hydroxycholesterol is not mediated by LXR, but rather through the Farnesoid X Receptor (FXR) nih.govnih.gov.

In a study utilizing human hepatocytes, 22(R)-hydroxycholesterol was found to markedly induce BSEP expression. The level of BSEP mRNA increased by as much as fivefold following treatment with the oxysterol nih.govnih.gov. Contrary to the initial hypothesis that this induction was an LXR-driven process, further investigation revealed that BSEP promoter activity was significantly induced by 22(R)-hydroxycholesterol only in the presence of FXR, not LXRs. This finding was substantiated by experiments showing that mutating the FXR response element (specifically the IR-1 element) within the BSEP promoter significantly diminished its responsiveness to 22(R)-hydroxycholesterol nih.govnih.gov. This evidence conclusively shows that 22(R)-hydroxycholesterol functions as an FXR ligand to induce BSEP expression, distinguishing this particular regulatory action from its role as an LXR agonist nih.govnih.gov.

Modulation of Gene Expression and Transcriptional Regulation

Regulation of Genes Involved in Lipid Homeostasis (e.g., ABCA1, ABCG1)

22(R)-hydroxycholesterol, primarily through its action as an LXR agonist, plays a significant role in modulating the expression of genes crucial for maintaining lipid homeostasis. Among the most important of these are the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1 mdpi.comnih.govnih.gov. These transporters are pivotal in the process of reverse cholesterol transport, facilitating the efflux of excess cholesterol from peripheral cells to high-density lipoprotein (HDL) particles for transport back to the liver.

Studies across various cell types have confirmed the ability of 22(R)-hydroxycholesterol to upregulate these genes.

Brain Cells : In primary cultures of neurons, astrocytes, and microglia, treatment with 22(R)-hydroxycholesterol markedly increased both the mRNA and protein levels of ABCA1. This increased expression was functionally significant, leading to elevated apolipoprotein A-I (ApoA-I) and apolipoprotein E (ApoE)-specific cholesterol efflux from these cells nih.gov.

Endothelial Cells : In immortalized mouse aortic endothelial cells, combined treatment with 22(R)-hydroxycholesterol and the Retinoid X Receptor (RXR) agonist 9-cis-retinoic acid significantly increased ABCA1 protein expression and enhanced ApoA-I-mediated cholesterol efflux nih.gov.

Macrophages : The synthetic LXR agonist APD, which is significantly more potent than 22(R)-hydroxycholesterol, was shown to induce ABCA1 mRNA levels and increase the efflux of both cholesterol and phospholipid from multiple cell types, including macrophages nih.gov. This highlights the general mechanism by which LXR activation, achievable with 22(R)-hydroxycholesterol, stimulates the reverse cholesterol transport pathway.

| Cell Type | Gene(s) Upregulated | Functional Outcome | Reference |

|---|---|---|---|

| Primary Neurons, Astrocytes, Microglia | ABCA1 | Increased cholesterol efflux to ApoA-I and ApoE | nih.gov |

| Mouse Aortic Endothelial Cells | ABCA1 | Increased cholesterol efflux to ApoA-I | nih.gov |

| General (via LXR activation) | ABCA1, ABCG1 | Stimulation of cholesterol and phospholipid efflux | nih.gov |

Impact on Sterol Regulatory Element-Binding Proteins (SREBPs) Signaling Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway is a central regulator of cholesterol and fatty acid synthesis. Oxysterols, including 22(R)-hydroxycholesterol, exert significant influence over this pathway, generally acting as suppressors of SREBP activity. The primary mechanism involves the interaction of oxysterols with Insulin-induced gene (Insig) proteins located in the endoplasmic reticulum (ER) nih.govscienceopen.com.

When cellular sterol levels are low, the SREBP-SCAP (SREBP cleavage-activating protein) complex moves from the ER to the Golgi apparatus for proteolytic processing. This cleavage releases the N-terminal domain of SREBP, which then translocates to the nucleus to activate the transcription of lipogenic genes. Oxysterols inhibit this process by binding directly to Insig proteins nih.gov. This binding event stabilizes the SCAP-SREBP complex in the ER, preventing its transport to the Golgi and subsequent activation nih.govscienceopen.com. This suppression of SREBP processing leads to a coordinated downregulation of the entire cholesterol biosynthesis and uptake pathway.

Research indicates that endogenously synthesized side-chain oxysterols, such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032), are potent inhibitors of SREBP-2 processing nih.gov. While 22(R)-hydroxycholesterol is primarily studied as an exogenous LXR agonist, its nature as a side-chain oxysterol suggests it participates in this negative feedback regulation of SREBP. However, the effects can be cell-type specific. For instance, the stereoisomer 22(S)-hydroxycholesterol was found to induce SREBP-1 in human hepatoma (HepG2) and preadipocyte (SGBS) cells, but not in myotubes, indicating a more complex and context-dependent regulatory role than simple suppression nih.gov.

| Protein | Function | Effect of Oxysterol Binding | Reference |

|---|---|---|---|

| SREBP | Transcription factor for lipogenic genes | Processing and activation are inhibited | nih.govscienceopen.com |

| SCAP | Sterol sensor and SREBP escort protein | Retained in the ER as part of a complex with Insig | nih.govscienceopen.com |

| Insig | ER retention protein | Binds oxysterols, stabilizing its interaction with SCAP | nih.gov |

Cross-talk with Other Nuclear Receptor Pathways (e.g., PPARγ, RXR)

The molecular signaling of 22(R)-Hydroxycholesterol is deeply intertwined with the network of nuclear receptors that govern lipid metabolism. As a potent endogenous agonist for Liver X Receptors (LXRα and LXRβ), 22(R)-Hydroxycholesterol's activity invariably intersects with pathways controlled by other nuclear receptors, primarily through competition for the obligate heterodimer partner, Retinoid X Receptor (RXR). nih.govahajournals.org

Significant cross-talk has been identified between the LXR and Peroxisome Proliferator-Activated Receptor (PPAR) pathways. Both LXRs and PPARs form heterodimers with RXR to bind to their respective response elements on target genes and regulate transcription. nih.gov Activation of LXR by 22(R)-Hydroxycholesterol can suppress the signaling of PPARα. This repression occurs because the activated LXR/RXR heterodimer competes with the PPARα/RXR heterodimer for a limited pool of RXR. This competition reduces the formation of functional PPARα/RXR complexes, thereby decreasing their ability to bind to PPAR response elements (PPREs) and activate target genes involved in fatty acid degradation.

Furthermore, studies have demonstrated that overexpression of PPARα or PPARγ can suppress the LXR-mediated activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) promoter. oup.com This indicates a bidirectional antagonism where PPAR activation can inhibit LXR signaling, while LXR activation, as driven by 22(R)-Hydroxycholesterol, can dampen PPARα signaling. This reciprocal regulation allows for fine-tuned control over lipid synthesis and degradation, ensuring a coordinated response to cellular lipid levels. oup.com

| Receptor Pathway | Ligand Example | Heterodimer Partner | Effect of Cross-talk |

|---|---|---|---|

| LXR | 22(R)-Hydroxycholesterol | RXR | Activation suppresses PPARα signaling by competing for RXR. |

| PPARα | Fatty Acids | RXR | Activation can suppress LXR-mediated SREBP-1c expression. |

| PPARγ | Thiazolidinediones | RXR | Activation can suppress LXR-mediated SREBP-1c expression. oup.com |

Interactions with Other Intracellular Proteins and Cellular Effectors

Effects on Protein Processing and Degradation (e.g., IDOL and LDLR)

A critical cellular effect of 22(R)-Hydroxycholesterol, mediated through its activation of LXR, is the post-transcriptional regulation of the Low-Density Lipoprotein Receptor (LDLR). This regulation occurs via the LXR-IDOL-LDLR axis, a pathway independent of the well-known SREBP-mediated control of LDLR transcription. nih.gov

As a potent LXR agonist, 22(R)-Hydroxycholesterol induces the transcription of the gene encoding the E3 ubiquitin ligase known as Inducible Degrader of the LDLR (IDOL). nih.govnih.gov Once expressed, IDOL targets the cytoplasmic tail of the LDLR for ubiquitination. This modification marks the LDLR for lysosomal degradation, leading to a reduction in the number of LDLR proteins on the cell surface and consequently, decreased uptake of LDL cholesterol. nih.gov

Experimental studies have highlighted the kinetics and specificity of this pathway. Treatment of wild-type cells with 22(R)-Hydroxycholesterol causes a rapid and significant decrease in membrane LDLR levels, with a greater than 70% reduction observed within 4 hours. nih.govresearchgate.net In contrast, in cells lacking IDOL (Idol-/-), the reduction of LDLR in response to 22(R)-Hydroxycholesterol is markedly impaired and delayed, demonstrating that IDOL is the essential mediator of this effect. nih.govresearchgate.net This effect is distinct from that of other oxysterols like 25-hydroxycholesterol, which more potently suppresses LDLR expression by inhibiting SREBP-2 processing. nih.govresearchgate.net The 22(R)-Hydroxycholesterol pathway thus provides a rapid mechanism to downregulate cholesterol uptake in response to rising intracellular oxysterol levels.

| Cell Type | Treatment | Time (hours) | LDLR Reduction | Primary Mechanism |

|---|---|---|---|---|

| Wild-Type (WT) | 22(R)-Hydroxycholesterol | 4 | >70% | LXR-IDOL Pathway |

| IDOL-deficient (Idol-/-) | 22(R)-Hydroxycholesterol | 8 | ~70% | SREBP-2 Pathway (impaired) |

Data adapted from studies in embryonic stem cells. nih.govresearchgate.net

Membrane-Associated Effects and Biophysical Interactions

The biophysical interactions of oxysterols with cellular membranes are an emerging area of study, as these interactions can modulate membrane properties such as fluidity, thickness, and lipid packing, which in turn influence the function of membrane-embedded proteins. mdpi.com While extensive biophysical data exists for cholesterol and other oxysterols like 25-hydroxycholesterol, specific studies detailing the direct membrane effects of 22(R)-Hydroxycholesterol are less common.

However, inferences can be drawn from the behavior of related side-chain oxysterols. For instance, 25-hydroxycholesterol has been shown to inhibit the lipid-condensing effects of cholesterol, leading to less rigid or stiff bilayers. conicet.gov.arnih.gov Molecular dynamics simulations suggest that 25-hydroxycholesterol disorders phospholipid headgroups and increases acyl chain intercalation, which contributes to membrane thinning and lateral expansion. cell.com It also alters the position and orientation of cholesterol within the bilayer, potentially increasing its availability for trafficking to other cellular compartments. cell.com

Although direct experimental evidence is limited for 22(R)-Hydroxycholesterol, its chemical structure—a cholesterol backbone with a hydroxyl group on the flexible side chain—suggests it may have distinct biophysical effects compared to cholesterol, where the hydroxyl group is on the rigid ring structure. The ability of 22(R)-Hydroxycholesterol to readily access intracellular enzymes in the mitochondria of steroidogenic cells implies it can efficiently traverse cellular membranes, though the precise mechanism and its impact on membrane fluidity and organization remain subjects for further investigation. taylorandfrancis.com

Physiological and Pathophysiological Roles of 22 R Hydroxycholesterol

Role in Steroidogenesis and Endocrine Function

The conversion of cholesterol to steroid hormones is a fundamental process for endocrine function, and 22(R)-Hydroxycholesterol is a key player in this pathway.

Regulation of Steroid Hormone Production (e.g., Progesterone)

22(R)-Hydroxycholesterol is an essential metabolic intermediate in the biosynthesis of steroid hormones from cholesterol. wikipedia.orgnih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588). nih.gov This process is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc). The reaction involves the hydroxylation of cholesterol to form 22(R)-Hydroxycholesterol, which is then further hydroxylated to 20α,22R-dihydroxycholesterol. nih.gov Subsequently, the bond between carbons 20 and 22 is cleaved by P450scc to yield pregnenolone, the precursor to all other steroid hormones, including progesterone (B1679170). nih.gov Progesterone, a vital hormone for the menstrual cycle and pregnancy, is synthesized from pregnenolone in two subsequent steps.

The production of testosterone (B1683101) in rat Leydig cells has been observed to be greater in the presence of 22(R)-Hydroxycholesterol than with luteinizing hormone (LH) stimulation, indicating its potent ability to drive steroid synthesis when it can access the necessary enzymes within the mitochondria. taylorandfrancis.com

Influence on Steroidogenic Acute Regulatory Protein (StAR) Activity

The transport of cholesterol from the outer to the inner mitochondrial membrane is the rate-limiting step in steroid hormone production and is primarily mediated by the Steroidogenic Acute Regulatory Protein (StAR). nih.gov However, 22(R)-Hydroxycholesterol, being more soluble than cholesterol, can readily enter the mitochondria and bypass the requirement for StAR to initiate steroidogenesis. nih.gov This characteristic makes it a valuable tool in research to study the downstream enzymatic activity of the steroidogenic pathway, independent of the cholesterol transport step. In experimental settings using cells with non-functional or absent StAR protein, the addition of 22(R)-Hydroxycholesterol can rescue steroid production, demonstrating that the enzymatic machinery for steroid synthesis remains intact. nih.gov

Implications in Reproductive Endocrinology

The role of 22(R)-Hydroxycholesterol as a direct precursor to pregnenolone firmly establishes its importance in reproductive endocrinology. The synthesis of key reproductive hormones, such as progesterone and testosterone, is fundamentally dependent on the metabolic pathway in which 22(R)-Hydroxycholesterol is an obligate intermediate. nih.gov Therefore, the regulation of the enzymes that produce and metabolize this oxysterol is critical for normal reproductive function. For instance, efficient conversion of 22(R)-Hydroxycholesterol is indicative of the functional capacity of the steroidogenic pathway in ovarian granulosa cells, which are crucial for follicle development and hormone production.

Cholesterol Homeostasis and Lipid Metabolism

Beyond its role in producing steroid hormones, 22(R)-Hydroxycholesterol is also a signaling molecule that influences cholesterol balance and the metabolism of lipids.

| Receptor/Transporter | Agonist | Effect on Gene Expression | Consequence |

| Liver X Receptor (LXR) | 22(R)-Hydroxycholesterol | Increased | Activation of downstream targets |

| ATP-binding cassette transporter A1 (ABCA1) | (via LXR activation) | Increased | Enhanced cholesterol efflux from cells |

Impact on Fatty Acid Metabolism and Triglyceride Synthesis

The influence of 22(R)-Hydroxycholesterol on lipid metabolism extends to fatty acids and triglycerides, often through its action as an LXR agonist. However, its effects can differ from those of synthetic LXR agonists. In human myotubes, while the synthetic LXR agonist T0901317 promoted the formation of diacylglycerol and triacylglycerol, 22(R)-Hydroxycholesterol had no such effect.

Furthermore, the expression of several genes involved in fatty acid transport and synthesis, including fatty acid transporter CD36, stearoyl-CoA desaturase-1, acyl-CoA synthetase long-chain family member 1, and fatty acid synthase (FAS), was increased by T0901317 but was not significantly changed by 22(R)-Hydroxycholesterol. This suggests that 22(R)-Hydroxycholesterol may regulate lipid metabolism in a more nuanced manner than some synthetic LXR ligands. Both 22(R)-Hydroxycholesterol and T0901317 did, however, increase the gene expression of LXRα and sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.

| Gene | Effect of T0901317 | Effect of 22(R)-Hydroxycholesterol |

| CD36 | Increased | No change |

| Stearoyl-CoA desaturase-1 | Increased | No change |

| Acyl-CoA synthetase long chain family member 1 | Increased | No change |

| Fatty acid synthase (FAS) | Increased | No change |

| LXRα | Increased | Increased |

| SREBP-1c | Increased | Increased |

| ABCA1 | Increased | Increased |

Role in Bile Acid Synthesis and Transport

Contrary to the expectation that its effects might be mediated through the liver X receptor (LXR), for which it is also a known agonist, studies in human primary hepatocytes and hepatoma cells have shown that 22(R)-Hydroxycholesterol upregulates BSEP expression specifically through the activation of FXR. nih.govnih.gov Treatment of these liver cells with 22(R)-Hydroxycholesterol led to a significant increase in BSEP messenger RNA (mRNA) levels, with observed increases of up to five-fold. nih.govnih.gov This induction is crucial as BSEP is the primary transporter responsible for the secretion of bile acids from hepatocytes into the bile canaliculi, which is a rate-limiting step in the enterohepatic circulation of bile acids. nih.gov

Further investigation into the mechanism has shown that the BSEP promoter's responsiveness to 22(R)-Hydroxycholesterol is dependent on a functional FXR element (IR1) within the promoter region. nih.gov Site-directed mutagenesis studies of the FXR ligand-binding domain have confirmed that 22(R)-Hydroxycholesterol interacts with this receptor to initiate its regulatory effects. nih.gov

| Key Finding | Mechanism of Action | Receptor Involved | Outcome |

| BSEP Induction | Acts as a functional ligand | Farnesoid X Receptor (FXR) | Increases BSEP mRNA expression by up to 5-fold, enhancing bile acid secretion. nih.gov |

Neurobiological Functions

The influence of 22(R)-Hydroxycholesterol extends to the central nervous system, where it exhibits a range of functions from neuroprotection to the promotion of specific neuronal cell lineages and regulation of cholesterol homeostasis.

Neuroprotective Properties

22(R)-Hydroxycholesterol demonstrates significant neuroprotective capabilities, particularly against the cytotoxicity induced by the beta-amyloid (Aβ) peptide, a key factor in the pathology of Alzheimer's disease. nih.gov Studies have found that levels of 22(R)-Hydroxycholesterol are lower in the hippocampus and frontal cortex of individuals with Alzheimer's disease compared to age-matched controls. nih.gov

In laboratory settings, 22(R)-Hydroxycholesterol provides dose-dependent protection to both rat pheochromocytoma (PC12) and human teratocarcinoma (NT2N) neuron cells from cell death induced by Aβ. nih.gov The mechanism of this protection appears to be direct and specific; the compound physically binds to the Aβ1-42 peptide. nih.gov This binding action forms a complex that is not toxic to neurons, effectively inactivating the peptide's harmful potential. nih.gov

The neuroprotective effect is highly specific in several ways:

Stereospecificity : The enantiomer, 22(S)-Hydroxycholesterol, fails to protect neurons from Aβ-induced death. nih.gov

Target Specificity : It does not offer protection against neurotoxicity induced by other agents, such as glutamate. nih.gov

Peptide Specificity : The protective effect is observed against the Aβ1-42 peptide but not against the shorter Aβ25-35 fragment. nih.gov

| Protective Action | Mechanism | Specificity |

| Against Aβ Cytotoxicity | Direct binding to Aβ1-42 peptide, inactivating its toxic effect. nih.gov | Stereospecific to the (R) form; specific to Aβ-induced damage. nih.gov |

Stimulation of Dopaminergic Differentiation of Embryonic Stem Cells

Research has identified 22(R)-Hydroxycholesterol as a potent inducer of neuronal differentiation, with a particular selectivity for the dopaminergic lineage. johnshopkins.edunih.gov Studies investigating the neurogenic effects of this oxysterol on human mesenchymal stem cells (hMSCs) sourced from bone marrow, adipose tissue, and dental pulp have shown that it can successfully drive their differentiation into neuronal cells. johnshopkins.edunih.gov

Detailed characterization confirmed the generation of functional dopaminergic neurons, highlighting the selective neurogenic potential of 22(R)-Hydroxycholesterol. johnshopkins.edunih.gov The efficacy of these differentiated cells was further substantiated in vivo. When transplanted into a Wistar rat model of Parkinson's disease, the neurons promoted neuro-regeneration and ameliorated Parkinsonian symptoms. johnshopkins.edunih.gov Notably, hMSCs derived from dental pulp showed the highest in vitro differentiation efficiency, reaching approximately 80.2%. nih.gov These findings suggest that 22(R)-Hydroxycholesterol can yield a high percentage of functional dopaminergic neurons from stem cells. johnshopkins.edunih.gov

Role in Brain Cholesterol Regulation and Myelination

22(R)-Hydroxycholesterol is recognized as one of the oxysterols present in the central nervous system (CNS) that acts as a ligand for the liver X receptors (LXRs). nih.gov LXRs are critical nuclear receptors that function as sensors for sterol levels and play a pivotal role in regulating the expression of genes involved in cholesterol transport and homeostasis within the brain. nih.gov

The activation of LXRs by ligands such as 22(R)-Hydroxycholesterol is a key mechanism for maintaining brain cholesterol balance. This regulation is intrinsically linked to the process of myelination, as the vast majority of cholesterol in the brain is contained within myelin sheaths. nih.gov Proper LXR function is essential for oligodendrocytes, the myelin-producing cells of the CNS. Studies on LXR knockout mice have revealed reduced myelination, underscoring the importance of this regulatory pathway. nih.gov Therefore, as an LXR agonist, 22(R)-Hydroxycholesterol participates in the complex system that governs cholesterol metabolism, which is fundamental for the formation and maintenance of myelin. nih.gov

Immune Response and Inflammation Modulation

22(R)-Hydroxycholesterol also functions as a modulator of the immune system, capable of influencing inflammatory pathways.

Induction of Inflammatory Mediators (e.g., TNF-α)

The compound can promote a pro-inflammatory response through its effect on specific immune cells. Transcriptomic studies have shown that treating maturing dendritic cells with 22(R)-Hydroxycholesterol leads to the expression of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). taylorandfrancis.com TREM-1 is an activating receptor found on myeloid cells that amplifies inflammatory responses. taylorandfrancis.com

Once TREM-1 is expressed on these cells, its subsequent activation or triggering leads to the release of substantial amounts of pro-inflammatory cytokines, specifically including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). taylorandfrancis.com This pathway identifies 22(R)-Hydroxycholesterol as a molecule capable of initiating a cascade that results in the production of potent inflammatory mediators. taylorandfrancis.com

| Cell Type | Receptor Induced | Mediator Released |

| Maturing Dendritic Cells | TREM-1 | TNF-α, IL-1β |

Regulation of Microglial Activity and Neuroinflammation

Oxysterols, including 22(R)-Hydroxycholesterol, are increasingly recognized for their role in modulating the activity of microglia, the resident immune cells of the central nervous system. This regulation is a critical aspect of neuroinflammation, a process implicated in a variety of neurological disorders. nih.gov Activated microglia are key drivers of neuroinflammation and can release a variety of pro-inflammatory molecules that contribute to neuronal damage. frontiersin.orggsconlinepress.com

Research indicates that certain oxysterols can induce a pro-inflammatory environment for microglia. nih.gov For instance, 25-hydroxycholesterol (B127956) (25HC) and 27-hydroxycholesterol (B1664032) (27HC) have been shown to activate microglia, leading to the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). researchgate.netmdpi.comresearchgate.net This activation involves multiple signaling pathways and can upregulate the expression of major histocompatibility complex class II (MHC II), a marker of activated microglia. researchgate.netmdpi.comresearchgate.net In mouse models, the enzyme that produces 25HC, cholesterol 25-hydroxylase (Ch25h), is upregulated in activated microglia under neuroinflammatory conditions. nih.gov The resulting 25HC can promote the production of brain cytokines and the infiltration of leukocytes. nih.gov

This microglial activation is not only a general response to inflammatory stimuli but is also specifically implicated in the pathogenesis of neurodegenerative diseases. frontiersin.org In the context of Alzheimer's disease, disease-associated microglia (DAM) show an upregulation of Ch25h, the gene encoding the enzyme that produces 25-hydroxycholesterol. biorxiv.orgbiorxiv.org This suggests a direct link between cholesterol metabolism in microglia and the neuroinflammatory processes seen in the disease. nih.gov The oxysterol 27-hydroxycholesterol can also induce cellular senescence in microglia through oxidative damage. nih.gov Chronic microglial activation, fueled by factors such as oxysterols, can exacerbate neurodegeneration and contribute to the progression of diseases like Huntington's. nih.gov

Table 1: Effects of Oxysterols on Microglial Activity and Neuroinflammation

| Oxysterol | Effect on Microglia | Associated Signaling/Markers | Reference |

|---|---|---|---|

| 25-Hydroxycholesterol (25HC) | Induces IL-1β expression; Upregulates MHC II surface expression | Akt, ERK, and Src kinase pathways | researchgate.netmdpi.comresearchgate.net |

| 27-Hydroxycholesterol (27HC) | Induces IL-1β expression; Upregulates MHC II surface expression; Induces cellular senescence via oxidative damage | Akt, ERK, and Src kinase pathways; IL-6/STAT3 signaling | nih.govresearchgate.netmdpi.comresearchgate.net |

Cellular Differentiation and Development

22(R)-Hydroxycholesterol has been identified as a molecule that can influence the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells that form cartilage. nih.gov Chondrogenesis is a complex process initiated by the condensation of MSCs and the expression of key chondrogenic genes like collagen type II and aggrecan. mdpi.com

Research has shown that specific oxysterols can promote this process. While some growth factors like Bone Morphogenetic Protein-2 (BMP-2) are known to be potent inducers of both chondrogenesis and osteogenesis, creating a need to prevent undesired bone formation, certain oxysterols appear to more selectively promote cartilage formation. mdpi.com The use of MSCs for cartilage repair is a promising area of regenerative medicine, and understanding the factors that guide their differentiation is crucial. nih.govdongguk.edu Effective chondrogenesis requires not only the initiation of cartilage formation but also the suppression of hypertrophy and osteogenesis, which can lead to calcification. researchgate.net

In addition to its role in chondrogenesis, 22(R)-Hydroxycholesterol is also involved in osteogenic differentiation, the process of bone formation. Often, its effects are observed in combination with other oxysterols, particularly 20(S)-hydroxycholesterol. nih.govnih.govmdpi.com This combination has been reported to have potent osteogenic properties when applied to marrow stromal cells in vitro. nih.gov

This osteogenic oxysterol combination has been shown to not only induce the differentiation of progenitor cells into mature osteoblasts but also to counteract the negative effects of oxidative stress on this process. nih.gov Oxidative stress is known to inhibit the differentiation of osteoprogenitor cells, and the combination of 22(R)- or 22(S)-hydroxycholesterol with 20(S)-hydroxycholesterol can block and even reverse this inhibition. nih.gov The mechanism behind this protective and pro-osteogenic effect is linked to the activation of the Hedgehog signaling pathway. nih.govmdpi.com

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also involved in tissue regeneration and homeostasis in adults. researchgate.net 22(R)-Hydroxycholesterol, particularly in concert with 20(S)-hydroxycholesterol, has been shown to modulate this pathway. mdpi.commdpi.com The activation of the Hh pathway by these oxysterols is a key mechanism through which they promote osteogenic differentiation of mesenchymal stem cells. nih.govmdpi.com

The core of the Hh signaling pathway involves the transmembrane protein Smoothened (Smo). pnas.org In the absence of a Hedgehog signal, the receptor Patched1 (Ptch1) inhibits Smo activity. pnas.org Certain oxysterols can act as endogenous modulators of Smo. escholarship.org While 20(S)-hydroxycholesterol is a direct activator of Smo, the combination with 22(R)- or 22(S)-hydroxycholesterol enhances this osteogenic activity through the indirect activation of Smo. mdpi.comnih.gov This activation leads to the downstream signaling cascade that ultimately results in the expression of genes controlling cell fate and differentiation. researchgate.net The interaction is specific, as other structurally related oxysterols may not significantly induce this pathway. researchgate.net

Disease Contexts

Dysregulation of cholesterol metabolism and the resulting changes in oxysterol levels in the brain are increasingly implicated in the pathogenesis of several neurodegenerative diseases. nih.govportlandpress.com Neuroinflammation is a common feature of these disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). frontiersin.orgfrontiersin.orgfrontiersin.org

In Alzheimer's disease , alterations in the levels of various oxysterols have been observed. mdpi.com For example, levels of 27-hydroxycholesterol, 7β-hydroxycholesterol, and 7-ketocholesterol (B24107) are often increased in AD brains, while levels of 24(S)-hydroxycholesterol, the main cholesterol metabolite in the brain, tend to decrease, likely due to neuronal loss. mdpi.comnih.gov As discussed previously, oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol can activate microglia, contributing to the chronic neuroinflammation that is a hallmark of AD. researchgate.netmdpi.combiorxiv.org

In Parkinson's disease , neuroinflammation is also a key pathological feature, characterized by the activation of microglial cells in the substantia nigra. gsconlinepress.comfrontiersin.orgfrontiersin.org While the direct role of 22(R)-Hydroxycholesterol in the neuroinflammatory aspects of PD is still under investigation, it has been studied for its potential in neuronal differentiation. A study investigated the neurogenic effect of 22(R)-Hydroxycholesterol on human mesenchymal stem cells, finding that it could promote their differentiation into dopaminergic neurons. johnshopkins.edunih.gov When these differentiated cells were transplanted into a rat model of Parkinson's disease, they showed a regenerative effect and ameliorated parkinsonian symptoms, suggesting a potential therapeutic avenue. johnshopkins.edunih.gov

In Huntington's disease , neuroinflammation and microglial activation are also considered significant contributors to the disease's progression. nih.govresearchgate.netnih.govresearchgate.net Chronic activation of microglia can exacerbate neurodegeneration. nih.gov While specific studies on 22(R)-Hydroxycholesterol in HD are limited, the established link between oxysterols, microglial activation, and neurodegeneration in other contexts suggests that altered cholesterol metabolism could also play a role in this disease. frontiersin.orgnih.gov

Table 2: Role of Oxysterols in Neurological Disorders

| Disease | Key Findings Related to Oxysterols | Potential Role of 22(R)-Hydroxycholesterol | Reference |

|---|---|---|---|

| Alzheimer's Disease | Altered levels of 24(S)-HC, 27-HC, 7β-HC, 7-KC; Microglial activation by 25-HC and 27-HC | Contribution to neuroinflammation via general oxysterol mechanisms | researchgate.netmdpi.combiorxiv.orgmdpi.comnih.gov |

| Parkinson's Disease | Neuroinflammation and microglial activation are key features | Promotes differentiation of MSCs into dopaminergic neurons; Ameliorates symptoms in a rat model | frontiersin.orgjohnshopkins.edunih.gov |

Cardiovascular Diseases (e.g., Atherosclerosis, Hyperlipidemia)

22(R)-Hydroxycholesterol, an oxysterol and metabolic intermediate, plays a significant role in the regulation of cholesterol homeostasis, which is intrinsically linked to the pathogenesis of cardiovascular diseases such as atherosclerosis. Its primary mechanism of action in this context is through the activation of Liver X Receptors (LXRs), which are nuclear receptors that function as crucial regulators of lipid metabolism. jci.orgnih.gov

As a natural agonist for both LXRα and LXRβ, 22(R)-Hydroxycholesterol is instrumental in initiating the process of reverse cholesterol transport. jci.org This process is essential for removing excess cholesterol from peripheral tissues, including macrophages within atherosclerotic plaques, and transporting it back to the liver for excretion. nih.gov Activation of LXRs by 22(R)-Hydroxycholesterol induces the expression of key transport proteins, notably ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). frontiersin.org These transporters facilitate the efflux of cholesterol from cells, thereby preventing the accumulation of lipid-laden foam cells that are a hallmark of atherosclerotic lesions. nih.gov

Studies utilizing various LXR agonists have consistently demonstrated an attenuation of atherosclerosis in animal models. nih.gov The anti-atherogenic effects are largely attributed to this enhancement of reverse cholesterol transport. nih.gov Furthermore, research has indicated that LXR agonists, including 22(R)-Hydroxycholesterol, can attenuate the expression and signaling of the angiotensin II type 1 receptor (AT1R). nih.gov Since angiotensin II is known to promote inflammation, vasoconstriction, and fibrosis—all contributing factors to atherosclerosis—its inhibition presents another pathway through which 22(R)-Hydroxycholesterol may exert cardioprotective effects. nih.gov

| Feature | Role of 22(R)-Hydroxycholesterol |

| Mechanism | Activation of Liver X Receptors (LXRα and LXRβ) jci.org |

| Key Process | Promotes reverse cholesterol transport nih.gov |

| Target Genes | Upregulates ABCA1 and ABCG1 expression frontiersin.org |

| Cellular Effect | Facilitates cholesterol efflux from macrophages nih.gov |

| Pathological Impact | Prevents foam cell formation, attenuates atherosclerosis nih.gov |

| Additional Effect | May reduce angiotensin II type 1 receptor (AT1R) signaling nih.gov |

Cancer Research

The involvement of 22(R)-Hydroxycholesterol in cancer biology is an area of active investigation, with a primary focus on its antiproliferative properties mediated through LXR signaling pathways.

Research has shown that 22(R)-Hydroxycholesterol exerts antiproliferative effects across a diverse range of human cancer cell lines. This inhibitory action has been observed in models of prostate, breast, colon, and lung cancer, as well as hepatoma, osteosarcoma, and melanoma. iiarjournals.org

Studies comparing different cancer cell lines have revealed that cells with higher expression levels of LXRα mRNA tend to be more sensitive to the growth-inhibitory effects of 22(R)-Hydroxycholesterol. iiarjournals.org For example, LNCaP human prostate cancer cells, which have relatively high LXRα expression, are particularly sensitive to treatment. iiarjournals.org In addition to inhibiting proliferation, 22(R)-Hydroxycholesterol has been shown to induce apoptosis (programmed cell death) in breast cancer cells. mdpi.com

| Cancer Type | Cell Line(s) | Observed Effect | Reference |

| Prostate Cancer | LNCaP (and sublines) | Inhibition of proliferation | iiarjournals.org |

| Breast Cancer | MCF-7 | Inhibition of proliferation, Induction of apoptosis | iiarjournals.orgmdpi.com |

| Hepatoma | HepG2 | Inhibition of proliferation | iiarjournals.org |

| Lung Cancer | A549 | Inhibition of proliferation | iiarjournals.org |

| Cervical Cancer | HeLa | Inhibition of proliferation | iiarjournals.org |

| Osteosarcoma | U2OS | Inhibition of proliferation | iiarjournals.org |

The anticancer effects of 22(R)-Hydroxycholesterol are predominantly linked to its function as an LXR agonist. The activation of LXRs in cancer cells triggers a cascade of events that can impede tumor growth and survival. nih.gov

One of the key mechanisms is the induction of cell cycle arrest, primarily at the G1 phase. iiarjournals.org LXR activation can modulate the expression of critical cell cycle regulators. For instance, treatment with LXR agonists has been shown to reduce the expression of S-phase kinase-associated protein 2 (Skp2), a protein involved in cell cycle progression. nih.gov In breast cancer cells, LXR activation also suppresses the expression of cyclin D1 and cyclin A2 while increasing levels of the tumor suppressor protein p53. oup.com

Furthermore, LXR activation by 22(R)-Hydroxycholesterol can stimulate cholesterol efflux via ABCG1 in breast cancer cells. mdpi.com This depletion of cellular cholesterol may contribute to the inhibition of proliferation and stimulation of apoptosis, as cancer cells often have high cholesterol requirements to support rapid growth. mdpi.comnih.gov By modulating these fundamental cellular processes, 22(R)-Hydroxycholesterol and other LXR agonists represent a potential avenue for adjuvant cancer therapy. iiarjournals.org

Bone Disorders (e.g., Osteoporosis)

The role of oxysterols in bone metabolism is complex, with different compounds exerting varied effects. 22(R)-Hydroxycholesterol has been identified as a molecule that can influence bone cell differentiation. Research indicates that it can significantly stimulate chondrogenesis, the process of cartilage formation, which is a critical component of skeletal development. nih.gov

In the context of bone formation (osteogenesis), 22(R)-Hydroxycholesterol has been studied, often in combination with other oxysterols like 20(S)-hydroxycholesterol. These combinations have been shown to enhance the osteogenesis of mesenchymal stem cells (MSCs). nih.gov The mechanism appears to involve the activation of the Hedgehog (Hh) signaling pathway, a crucial regulator of osteoblast differentiation. nih.gov While 27-hydroxycholesterol, another cholesterol metabolite, has been linked to decreased osteoblast differentiation and enhanced bone resorption through its actions on estrogen and liver X receptors, the specific and independent role of 22(R)-Hydroxycholesterol in osteoporosis requires further elucidation. researcher.life However, its demonstrated ability to promote the differentiation of stem cells into bone-forming lineages, particularly in synergy with other compounds, suggests its potential relevance in bone health. nih.gov

Lipoid Congenital Adrenal Hyperplasia (Lipoid CAH)

Lipoid Congenital Adrenal Hyperplasia (Lipoid CAH) is the most severe form of CAH, arising from defects in the earliest step of steroidogenesis—the conversion of cholesterol to pregnenolone. wikipedia.orgwikipedia.org This process is fundamentally impaired in individuals with Lipoid CAH, most commonly due to mutations in the gene for the Steroidogenic Acute Regulatory Protein (StAR). wikipedia.orgnih.gov The StAR protein is responsible for transporting cholesterol from the outer to the inner mitochondrial membrane, where the cholesterol side-chain cleavage enzyme (P450scc) resides. wikipedia.org

22(R)-Hydroxycholesterol is a key intermediate in this pathway. wikipedia.org Cholesterol is first hydroxylated to form 22(R)-Hydroxycholesterol, which is then further processed by P450scc to ultimately yield pregnenolone. wikipedia.org Crucially, unlike cholesterol, 22(R)-Hydroxycholesterol is a soluble hydroxysterol that can bypass the StAR-dependent transport step and directly enter the mitochondria. nih.govtaylorandfrancis.com

This property makes 22(R)-Hydroxycholesterol an invaluable tool in the diagnosis of Lipoid CAH. In laboratory assays using patient cells, the addition of 22(R)-Hydroxycholesterol can determine the functionality of the P450scc enzyme system. nih.gov If the cells can produce pregnenolone from 22(R)-Hydroxycholesterol but not from cholesterol, it confirms that the P450scc enzyme is active and that the defect lies in the StAR protein. This allows for a precise diagnosis of StAR-related Lipoid CAH. nih.gov Therefore, 22(R)-Hydroxycholesterol serves as a critical positive control in functional assays, indicating the maximum steroidogenic capacity of the cell's enzymatic machinery downstream of the initial cholesterol transport step. nih.govtaylorandfrancis.com

Advanced Research Methodologies and Approaches

In Vitro Studies and Cell Culture Models

In vitro research provides a fundamental platform for investigating the direct cellular and molecular effects of 22(R)-Hydroxycholesterol. By isolating specific cell types, researchers can dissect intricate pathways without the confounding variables of a whole organism.

Primary cells, which are isolated directly from tissues, are considered a gold standard for in vitro models because they closely mimic the physiological state of cells in the body. atcc.orgnih.gov

Human Hepatocytes : Primary human hepatocytes are crucial for studying the role of 22(R)-Hydroxycholesterol in liver function, particularly in the regulation of genes involved in cholesterol and bile acid metabolism. atcc.org For instance, studies have shown that 22(R)-Hydroxycholesterol can induce the expression of the bile salt export pump (BSEP) in human hepatocytes. nih.gov However, it was observed that unlike other liver X receptor (LXR) agonists, 22(R)-Hydroxycholesterol did not induce the expression of cholesterol 7α-hydroxylase (cyp7a) in primary human hepatocytes, highlighting species-specific differences in LXR signaling. oup.com

Granulosa Cells : These somatic cells of the ovarian follicle are essential for steroidogenesis. researchgate.netmdpi.com Research using primary granulosa cells from wild-type and superoxide (B77818) dismutase 2 heterozygous (Sod2+/-) mice has demonstrated that 22(R)-Hydroxycholesterol supports the production of progestins. researchgate.net Notably, the progestin production in response to 22(R)-Hydroxycholesterol was significantly lower in cells from Sod2+/- mice, suggesting that oxidative stress can impair the steroidogenic pathway downstream of cholesterol transport. researchgate.net

Macrophages : These immune cells are key players in inflammation and lipid metabolism. ersnet.org Studies on primary macrophages have explored the effects of various oxysterols, including 22(R)-Hydroxycholesterol. nih.gov For example, while 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032) were found to suppress IgA production, 22(R)-Hydroxycholesterol, a known LXR ligand, did not have the same effect, indicating distinct immunomodulatory roles for different oxysterols. nih.gov Tumor-derived 22(R)-hydroxycholesterol has been shown to affect the expression of CCR7 in dendritic cells, a critical chemokine receptor for immune cell migration. nih.gov

Table 1: Summary of 22(R)-Hydroxycholesterol Studies in Primary Cells

| Cell Type | Organism | Key Research Focus | Selected Findings | Reference(s) |

|---|---|---|---|---|

| Human Hepatocytes | Human | Gene regulation, Bile acid metabolism | Induces BSEP expression via FXR, not LXR. nih.gov Does not induce CYP7A1 expression. oup.com | nih.govoup.com |

| Granulosa Cells | Mouse | Steroidogenesis, Oxidative stress | Supports progestin production; this effect is diminished in Sod2+/- mice. | researchgate.net |

| Macrophages | Human/Mouse | Immune response, Lipid metabolism | Does not suppress IgA production, unlike other oxysterols. nih.gov Affects chemokine receptor expression. nih.gov | nih.govnih.gov |

Established cell lines, which are immortalized and can be cultured indefinitely, offer consistency and scalability for research.

THP-1 : This human monocytic leukemia cell line can be differentiated into macrophages and is widely used in immunology and atherosclerosis research. cellosaurus.orgebi.ac.uk In THP-1 derived macrophages, 22(R)-Hydroxycholesterol, as an LXR agonist, is used to study the regulation of genes involved in cholesterol efflux and inflammation. oup.comnih.gov For example, LXR activation by agonists like 22(R)-Hydroxycholesterol can induce the expression of ABCA1, a key transporter in reverse cholesterol transport. oup.comnih.gov Studies have also investigated how LXR activation influences cell cycle progression in THP-1 cells. nih.gov

LNCaP : An androgen-sensitive human prostate adenocarcinoma cell line, LNCaP cells are used to study the effects of oxysterols on cancer cell proliferation. LXR activation by agonists, including 22(R)-Hydroxycholesterol, has been shown to inhibit cell proliferation and cause G1/S arrest in LNCaP cells, suggesting a potential role for LXR signaling in prostate cancer. nih.gov

MA-10 : The MA-10 cell line is a mouse Leydig tumor cell line that serves as a valuable model for studying testicular steroidogenesis. researchgate.net These cells produce progesterone (B1679170) in response to hormonal stimulation. mdpi.com 22(R)-Hydroxycholesterol is frequently used in MA-10 cell experiments as a cell-permeable cholesterol analog that can bypass the rate-limiting step of cholesterol transport into the mitochondria. mdpi.comnih.gov This allows researchers to specifically study the activity of the steroidogenic enzymes downstream of cholesterol delivery, such as the cholesterol side-chain cleavage enzyme (CYP11A1). mdpi.comnih.gov

Table 2: Use of 22(R)-Hydroxycholesterol in Established Cell Lines

| Cell Line | Cell Type | Organism | Research Application | Example Finding | Reference(s) |

|---|---|---|---|---|---|

| THP-1 | Monocyte/Macrophage | Human | Cholesterol metabolism, Inflammation, Cell cycle | LXR activation induces cholesterol efflux genes. oup.comnih.gov | oup.comnih.gov |

| LNCaP | Prostate Cancer | Human | Cancer cell proliferation, Cell cycle | LXR activation by agonists leads to G1/S cell cycle arrest. | nih.gov |

| MA-10 | Leydig Tumor Cell | Mouse | Steroid hormone biosynthesis | Serves as a substrate for CYP11A1 to produce progesterone, bypassing mitochondrial cholesterol transport. mdpi.comnih.gov | mdpi.comnih.govnih.gov |

Understanding how 22(R)-Hydroxycholesterol modulates cellular function often involves analyzing its impact on gene expression.

Quantitative Polymerase Chain Reaction (qPCR) : This technique is used to measure the expression levels of specific genes. In studies involving 22(R)-Hydroxycholesterol, qPCR is frequently employed to quantify the mRNA levels of LXR target genes. For example, researchers have used qPCR to confirm that treatment of macrophages with LXR agonists upregulates the expression of genes like ABCA1 and ABCG1, which are involved in cholesterol efflux. kjpp.netkoreascience.kr

Microarrays : Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. A microarray study on primary human hepatocytes revealed that 22(R)-Hydroxycholesterol markedly induced the expression of the Bile Salt Export Pump (BSEP), a finding that was unexpected as it was initially hypothesized to be mediated by LXR. nih.gov This broad, unbiased approach can uncover novel gene regulatory networks affected by 22(R)-Hydroxycholesterol. frontiersin.org

Changes in gene expression are often followed by alterations in protein levels and activity, which are assessed using various protein analysis techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a widely used method for quantifying the concentration of a specific protein in a sample. In the context of 22(R)-Hydroxycholesterol research, ELISA might be used to measure the secretion of cytokines from immune cells or the production of steroid hormones like progesterone from MA-10 cells to assess the biological outcome of cellular treatments.

Western Blot : This technique is used to detect and quantify specific proteins in a sample. For instance, after treating cells with 22(R)-Hydroxycholesterol, Western blotting can be used to verify if the increased mRNA expression of a target gene, such as ABCA1, translates to an increase in the corresponding protein level. biorxiv.org It is also used to analyze the abundance of proteins involved in various signaling pathways that might be modulated by 22(R)-Hydroxycholesterol. nih.gov

In Vivo Animal Models

In vivo models are indispensable for understanding the physiological and pathological effects of 22(R)-Hydroxycholesterol in a whole-organism context.

Genetically engineered mouse models, where specific genes are deleted or altered, have been instrumental in defining the in vivo roles of the pathways modulated by 22(R)-Hydroxycholesterol.

LXR knockout (KO) mice : The use of mice lacking LXRα (LXRα-/-) or both LXRα and LXRβ (LXRα/β-/-) has been crucial in confirming that LXRs are the primary mediators of the effects of agonists like 22(R)-Hydroxycholesterol. For example, LXRα knockout mice fail to induce the expression of the cyp7a gene in response to a high-cholesterol diet, a response that is normally mediated by oxysterol activation of LXRα. oup.com These models are essential for dissecting the specific in vivo functions of LXR in cholesterol homeostasis and inflammation. nih.gov

Sod2+/- mice : These mice, which have a reduced expression of the mitochondrial antioxidant enzyme superoxide dismutase 2, serve as a model for studying the effects of chronic oxidative stress. In a study investigating ovarian steroidogenesis, female Sod2+/- mice showed decreased plasma progesterone levels. researchgate.net Furthermore, primary granulosa cells isolated from these mice exhibited a blunted response to 22(R)-Hydroxycholesterol in terms of progestin production, demonstrating in an in vivo relevant model how oxidative stress can compromise the steroidogenic capacity of ovarian cells. researchgate.net

Table 3: Application of Genetically Modified Mouse Models in 22(R)-Hydroxycholesterol Research

| Mouse Model | Gene Modification | Key Phenotype | Relevance to 22(R)-Hydroxycholesterol Research | Reference(s) |

|---|---|---|---|---|

| LXR knockout | Deletion of LXRα and/or LXRβ | Altered cholesterol and lipid metabolism | Used to confirm that LXR is the in vivo target of 22(R)-Hydroxycholesterol and to study its role in gene regulation. | oup.com |

| Sod2+/- | Heterozygous deletion of Superoxide Dismutase 2 | Increased oxidative stress | Demonstrates how oxidative stress impairs steroidogenesis in response to 22(R)-Hydroxycholesterol. | researchgate.net |

Investigation of Physiological and Pathological Outcomes

22(R)-Hydroxycholesterol is an endogenous oxysterol that serves as a crucial intermediate in fundamental biological pathways. Physiologically, it is a key metabolite in the biosynthesis of steroid hormones and bile acids from cholesterol. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), a process that proceeds through hydroxylated intermediates, including 22(R)-hydroxycholesterol and 20α,22R-dihydroxycholesterol. This conversion is catalyzed by the cholesterol side-chain cleavage enzyme, P450scc.

Recent research has also highlighted the role of 22(R)-Hydroxycholesterol during pregnancy. Studies have identified a metabolic pathway in the placenta that converts 22(R)-hydroxycholesterol to a C27 bile acid. Intermediates of this pathway are found in significant quantities in umbilical cord plasma and maternal plasma, suggesting a role in fetal development and pregnancy maintenance.

Beyond its role as a metabolic intermediate, 22(R)-Hydroxycholesterol actively participates in cellular signaling, primarily as a ligand for nuclear receptors. It is a known agonist of the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Through LXR activation, 22(R)-Hydroxycholesterol can influence the expression of genes involved in these processes. Additionally, it has been identified as an agonist for the Farnesoid X Receptor (FXR), inducing the expression of the bile salt export pump (BSEP).

The physiological effects of 22(R)-Hydroxycholesterol extend to the immune system, where tumor-derived 22(R)-hydroxycholesterol can modulate the expression of CCR7 in dendritic cells, influencing their maturation and function. Furthermore, it has been shown to stimulate chondrogenesis in human adipose-derived mesenchymal stem cells, an effect that is mediated through the upregulation of LXR signaling pathways.

From a pathological perspective, dysregulation of 22(R)-Hydroxycholesterol levels and its signaling pathways have been implicated in various diseases. Its influence on immune cells suggests a potential role in the tumor microenvironment and inflammatory diseases. Given its function as a key intermediate in steroidogenesis and its signaling capabilities, alterations in its metabolism could contribute to endocrine disorders. The involvement of oxysterols in cellular processes like proliferation and cell death also points to a potential role in the pathology of cancer.

Analytical Techniques for 22(R)-Hydroxycholesterol Quantification and Identification

Accurate quantification and identification of 22(R)-Hydroxycholesterol in biological matrices are essential for understanding its physiological and pathological roles. Due to its low abundance and isomeric complexity, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of 22(R)-Hydroxycholesterol due to its high sensitivity, specificity, and throughput. This method typically involves a sample preparation procedure to isolate the oxysterol from complex biological samples, followed by chromatographic separation and mass spectrometric detection.

Sample preparation often includes an initial alkaline hydrolysis step to release esterified oxysterols, followed by liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances. To enhance ionization efficiency and sensitivity, 22(R)-Hydroxycholesterol is often derivatized.

The prepared sample is then injected into a liquid chromatograph, where 22(R)-Hydroxycholesterol is separated from other oxysterols and matrix components on a chromatographic column, often a reversed-phase column. The eluent from the LC system is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection by monitoring a specific precursor-to-product ion transition for 22(R)-Hydroxycholesterol. The use of stable isotope-labeled internal standards, such as d7-24-hydroxycholesterol, is crucial for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.

| Parameter | Typical Value/Condition | Source |